2,4-Dimethoxybenzaldehyde
Overview
Description
2,4-Dimethoxybenzaldehyde is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 4 positions. This compound is a white solid with a melting point of 67°C and a boiling point of 307.8°C . It is primarily used as a reagent in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
2,4-Dimethoxybenzaldehyde (DMBA) is known to specifically react with 1,3-and 1,3,5-substituted phenols . These phenols, such as phlorotannins, are the primary targets of DMBA. Phlorotannins are a type of tannin found in brown algae and have various biological activities, including antioxidant, anticancer, and antidiabetic effects .
Mode of Action
DMBA interacts with its targets (phlorotannins) to form a colored product . This reaction is used to quantify the amount of phlorotannins present in a sample
Biochemical Pathways
It’s known that benzaldehydes, a group to which dmba belongs, can target cellular antioxidation components of fungi, such as superoxide dismutases, glutathione reductase, etc, effectively inhibiting fungal growth .
Pharmacokinetics
It’s known that glycosylation can improve the bioavailability, in vivo kinetics, and stability of the compound in blood, as well as accelerate clearance of biomolecules .
Result of Action
It’s known that dmba can be used as a reagent to specifically quantify phlorotannins . This suggests that DMBA may have a role in detecting and quantifying these bioactive compounds in various biological and environmental samples.
Action Environment
Environmental factors can influence the action, efficacy, and stability of DMBA. For instance, DMBA is insoluble in water , which may affect its mobility and availability in aquatic environments. Furthermore, it’s known that DMBA may persist in the environment due to its low water solubility . .
Biochemical Analysis
Biochemical Properties
2,4-Dimethoxybenzaldehyde interacts with 1,3-and 1,3,5-substituted phenols to form a colored product . This interaction is specific and is used to quantify phlorotannins .
Cellular Effects
It is known that benzaldehydes, a group to which this compound belongs, can disrupt cellular antioxidation systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethoxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the methylation of 2,4-dihydroxybenzaldehyde using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar methylation reactions. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-dimethoxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2,4-dimethoxybenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy groups activate the benzene ring towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: 2,4-Dimethoxybenzoic acid.
Reduction: 2,4-Dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,4-Dimethoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive molecules.
Industry: This compound is used in the production of dyes, fragrances, and polymers.
Comparison with Similar Compounds
2,4-Dimethoxybenzaldehyde can be compared with other methoxy-substituted benzaldehydes, such as:
2,5-Dimethoxybenzaldehyde: Similar in structure but with methoxy groups at the 2 and 5 positions. It is used in the synthesis of phenethylamines.
3,4-Dimethoxybenzaldehyde: Has methoxy groups at the 3 and 4 positions and is used in the synthesis of various organic compounds.
4-Methoxybenzaldehyde: Contains a single methoxy group at the 4 position and is used as a flavoring agent and in the synthesis of pharmaceuticals.
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to its isomers.
Properties
IUPAC Name |
2,4-dimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRSYTXEQUUTKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022081 | |
Record name | 2,4-Dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022081 | |
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Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline solid; [Alfa Aesar MSDS] | |
Record name | 2,4-Dimethoxybenzaldehyde | |
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CAS No. |
613-45-6 | |
Record name | 2,4-Dimethoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4-Dimethoxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613456 | |
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Record name | 2,4-Dimethoxybenzaldehyde | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27023 | |
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Record name | 2,4-Dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.404 | |
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Record name | 2,4-DIMETHOXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM3U32AQ5F | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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